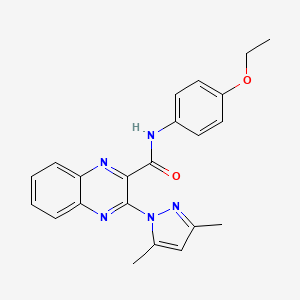
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)quinoxaline-2-carboxamide
Overview
Description
The compound "3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)quinoxaline-2-carboxamide" represents a class of quinoxaline derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry. Quinoxaline derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antiproliferative, and anticancer activities.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves cyclization reactions and the condensation of diketones with diamines or the reaction of halogenated quinoxalines with amines. For example, compounds like ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate have been synthesized through reactions involving ethoxymethylenecyanoacetate and subsequent hydrolysis and acetylation steps to modify the quinoxaline core structure (Holla et al., 2006).
Scientific Research Applications
Synthesis and Biological Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines and similar compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds show potent cytotoxic effects, with some having IC50 values less than 10 nM, indicating their potential as effective cancer treatments (Deady et al., 2003).
Pharmacological Applications
Quinoxaline carboxamides have been discovered as potent, selective, and orally bioavailable inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This discovery is crucial for developing treatments for diseases related to ATM kinase dysfunction (Degorce et al., 2016).
Antimicrobial Applications
Novel pyrazolo[3,4-d]pyrimidine derivatives have shown potential as antimicrobial agents. These compounds have been synthesized and tested for their antibacterial and antifungal activities, with promising results against various pathogens (Holla et al., 2006).
Material Science Applications
Polyamides containing the quinoxaline moiety have been synthesized, characterized by their solubility, thermal stability, and other properties. These materials have potential applications in various fields due to their excellent thermal stability and solubility in polar aprotic solvents (Patil et al., 2011).
Anticancer and Antimicrobial Derivatives
Synthesis and characterization of various derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been conducted, demonstrating substantial in vitro antibacterial activity. This research contributes to developing novel compounds for treating infections and possibly cancer (Idrees et al., 2020).
properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(4-ethoxyphenyl)quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-4-29-17-11-9-16(10-12-17)23-22(28)20-21(27-15(3)13-14(2)26-27)25-19-8-6-5-7-18(19)24-20/h5-13H,4H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQWWFVTVPHKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4622103.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4622105.png)
![2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4622106.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4622111.png)
![N-(3,4-dimethylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4622114.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4622116.png)
![4-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4622138.png)
![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4622142.png)
![5-oxo-5-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]pentanoic acid](/img/structure/B4622143.png)
![2-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4622149.png)
![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)
![4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4622177.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4622190.png)
![1-(2,6-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4622195.png)